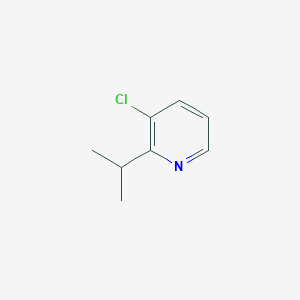
3-Chloro-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-isopropylpyridine is an organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropylpyridine can be achieved through several methods. One common method involves the chlorination of 2-isopropylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the use of N-oxides of pyridine derivatives, which are chlorinated using reagents like phosphoryl chloride. This method is advantageous as it provides high yields and minimizes the production of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-isopropylpyridine
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Formation of 3-amino-2-isopropylpyridine or 3-thio-2-isopropylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-isopropylpyridine
Scientific Research Applications
3-Chloro-2-isopropylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides .
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-isopropylpyridine
- 4-Chloro-2-isopropylpyridine
- 2-Chloro-5-isopropylpyridine
Comparison
3-Chloro-2-isopropylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activities. For example, the position of the chlorine atom can influence the compound’s ability to undergo substitution reactions or interact with biological targets .
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
InChI Key |
APQFBDSBXPPUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




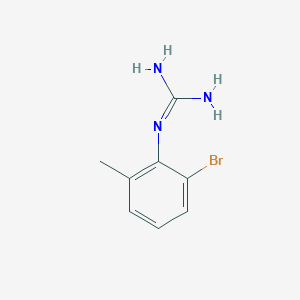
![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)
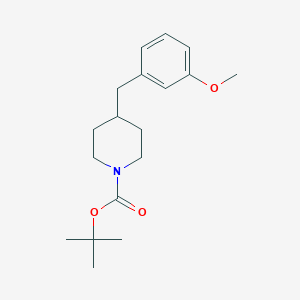

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
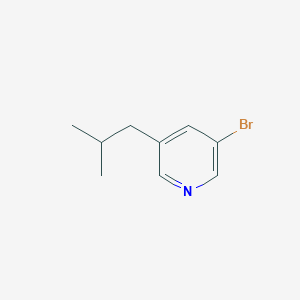
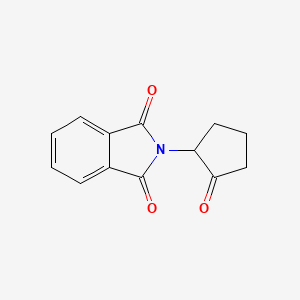
![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)



![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
